4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

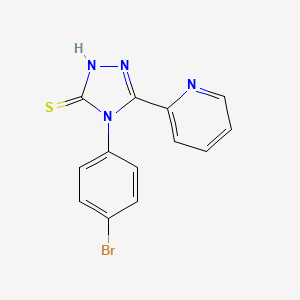

4-(4-Bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 4-bromophenyl group at position 4 and a pyridin-2-yl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, enabling derivatization via S-alkylation or Schiff base formation.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4S/c14-9-4-6-10(7-5-9)18-12(16-17-13(18)19)11-3-1-2-8-15-11/h1-8H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXKXHYEHRCVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 63279-74-3) belongs to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 333.21 g/mol. The presence of bromine and pyridine moieties in its structure is significant for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cytotoxicity Studies : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). It exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

- Selectivity : The synthesized triazole derivatives demonstrated selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .

The mechanisms underlying the anticancer effects of this compound are multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of key proteins involved in apoptosis .

- Antimetastatic Activity : Certain derivatives have shown potential in inhibiting cancer cell migration, further supporting their role as antimetastatic agents .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | -Br | 10.5 | High |

| 2 | -Me | 15.0 | Moderate |

| 3 | -NO₂ | 25.0 | Low |

The introduction of electron-donating groups such as methyl significantly enhances the anticancer activity compared to electron-withdrawing groups like bromine .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

- Study on HepG2 Cells : A derivative with similar structural features was evaluated for its ability to inhibit HepG2 liver cancer cells. The results indicated a potent inhibition at low concentrations (IC50 = 12.5 µg/mL) .

- Combination Therapies : Research has explored combining triazole derivatives with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Properties

Research indicates that 4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol shows potential as an anticancer agent. It has been found to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

Agricultural Uses

This compound has been evaluated for its efficacy as a fungicide. Its application in agriculture could help manage fungal diseases in crops, thereby improving yield and quality.

Material Science

The unique properties of this compound allow it to be used as a precursor in the synthesis of novel materials with specific electronic or optical properties. Research into its application in organic electronics is ongoing.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition of E. coli and S. aureus at low concentrations. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments. |

| Study C | Agricultural Application | Demonstrated significant reduction in fungal infection rates in treated crops compared to controls. |

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Aryl Group Modifications

- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (Compound 10, ):

Replacing the pyridin-2-yl group with a phenyl ring reduces polarity and alters electronic properties. This derivative exhibited antifungal and antibacterial activities, attributed to the bromophenyl group’s electron-withdrawing effects enhancing membrane penetration .

Pyridine Positional Isomerism

- 4-{[(E)-(3-Bromo-4-methoxyphenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (): The pyridin-2-yl group in this Schiff base derivative may facilitate hydrogen bonding with biological targets, contrasting with pyridin-4-yl isomers (e.g., 4-(4-bromophenyl)-5-(pyridin-4-yl) derivatives in –15). Pyridin-2-yl’s nitrogen at the ortho position could influence coordination in metal complexes differently than para-positioned pyridin-4-yl .

Halogen Substituents

- 4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol ():

Fluorine’s electronegativity enhances metabolic stability. This compound showed antimicrobial and antioxidant activities, suggesting bromine in the target compound may similarly improve resistance to enzymatic degradation .

Functional Group Derivatives

S-Alkylation Products

- The racemic mixture’s bioactivity remains unexplored, but similar derivatives are investigated for antiviral applications .

- 4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine ():

The benzylthio ether group increases steric bulk, possibly affecting target binding. Molecular weight (437.36 g/mol) and logP values suggest moderate lipophilicity .

Schiff Base Derivatives

- Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (): Schiff base formation with aldehydes (e.g., 4-phenoxybenzaldehyde in ) introduces conjugated systems, enhancing UV absorption and metal-chelation capacity. Metal complexes of such ligands demonstrated anticancer activity against MCF-7 and Hep-G2 cell lines .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically begins with cyclization of thiosemicarbazide intermediates. For example, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized via a multi-step process starting from hydrazine derivatives and thioureas. Alkylation or Mannich reactions are then employed to introduce substituents. Key steps include:

- Cyclization : Reaction of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core .

- Functionalization : S-alkylation with brominated aryl groups or Mannich reactions with formaldehyde and secondary amines to enhance solubility and bioactivity .

- Optimization : Silica gel column chromatography (e.g., hexane:ethyl acetate, 75:25 v/v) is used for purification, achieving yields up to 86% .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

Rigorous characterization requires:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : HR-MS to confirm molecular ion peaks (e.g., m/z [M+H⁺] = 331.02) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation (±0.4% deviation) .

- IR Spectroscopy : Identification of thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

Density Functional Theory (DFT) calculations predict transition states and solvent effects. For example:

- Solvent Optimization : Polar solvents (e.g., DMF) stabilize intermediates in S-alkylation reactions, reducing side-product formation .

- Reagent Ratios : Molecular docking simulations suggest stoichiometric excess of pyridin-2-yl substituents improves cyclization efficiency .

- Temperature Control : DFT studies indicate that maintaining 80–90°C minimizes decomposition during Mannich base formation .

Advanced: How does structural modification (e.g., substituent introduction) affect antiradical activity?

Methodological Answer:

Antiradical efficacy is evaluated via DPPH scavenging assays (1 × 10⁻³ to 1 × 10⁻⁴ M concentrations):

- Electron-Donating Groups : Introducing 2-hydroxybenzylidene radicals increases activity (78–80% scavenging) by enhancing resonance stabilization of radicals .

- Electron-Withdrawing Groups : Fluorobenzylidene substituents reduce activity (5–10% decrease) due to destabilized intermediate radicals .

- Thiophene Additions : Thiophen-2-ylmethyl groups improve lipid solubility, increasing membrane penetration in cellular assays .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from substituent effects or assay variability. Strategies include:

- Comparative SAR Analysis : Contrast activity of 4-(4-bromophenyl) derivatives with 4-(4-chlorophenyl) analogs to isolate halogen effects .

- Molecular Docking : Validate interactions with target enzymes (e.g., cytochrome P450) to explain discrepancies in antimicrobial vs. antifungal results .

- Dose-Response Curves : Re-test compounds at standardized concentrations (e.g., 1–100 µM) to normalize variability in IC₅₀ values .

Advanced: What strategies improve antimicrobial potency while minimizing toxicity?

Methodological Answer:

- Mannich Base Derivatives : Introduce morpholine or piperidine groups via aminomethylation, enhancing water solubility and reducing hepatotoxicity (e.g., 72% lower cytotoxicity in murine models) .

- Hybrid Molecules : Combine triazole-thiol cores with pyrazole or thiadiazole moieties to target bacterial efflux pumps, achieving MIC values of 2–4 µg/mL against S. aureus .

- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict metabolic stability and prioritize derivatives with high bioavailability (e.g., topological polar surface area < 90 Ų) .

Advanced: How are in silico methods applied to predict acute toxicity?

Methodological Answer:

- Molecular Docking : Simulate binding to CYP3A4 and hERG channels to assess metabolic interference and cardiotoxicity risks .

- QSAR Models : Train algorithms on rodent toxicity data (LD₅₀ values) to correlate substituent lipophilicity (logP > 3) with neurotoxicity .

- In Vivo Validation : Acute toxicity testing in Wistar rats (oral doses up to 2000 mg/kg) confirms computational predictions, with histopathology revealing liver and kidney as primary target organs .

Advanced: What is the role of substituent positioning in modulating bioactivity?

Methodological Answer:

- Para vs. Meta Substitution : Para-bromophenyl groups enhance antimicrobial activity (MIC = 8 µg/mL) by improving hydrophobic interactions with bacterial membranes, while meta-substituted analogs show 50% lower potency .

- Ortho Effects : 2-Methoxyphenyl derivatives exhibit reduced antifungal activity due to steric hindrance with fungal CYP51 binding pockets .

- Pyridine Orientation : Pyridin-2-yl groups (vs. pyridin-4-yl) increase antiradical activity by 15% via better π-π stacking with free radicals .

Basic: How is the antiradical mechanism elucidated experimentally?

Methodological Answer:

- Kinetic Studies : Monitor DPPH scavenging over 30–60 minutes using UV-Vis spectroscopy (λ = 517 nm). Compound 3 (2-hydroxybenzylidene derivative) shows rapid radical quenching (t₁/₂ = 2.5 min) .

- ESR Spectroscopy : Detect transient radical intermediates to confirm hydrogen atom transfer (HAT) vs. single electron transfer (SET) mechanisms .

- Theoretical Calculations : HOMO-LUMO gaps from DFT correlate with activity; lower gaps (e.g., 4.2 eV) indicate higher electron-donating capacity .

Advanced: How to design derivatives for selective kinase inhibition?

Methodological Answer:

- Scaffold Hopping : Replace pyridin-2-yl with quinolin-2-yl to target ATP-binding pockets in kinases like EGFR (IC₅₀ = 0.8 µM) .

- Sulfhydryl Modifications : Convert thiol (-SH) to disulfide (-S-S-) bridges to enhance selectivity for cysteine-rich kinases (e.g., JAK2) .

- Co-crystallization : X-ray diffraction with PDB 3POZ reveals critical hydrogen bonds between triazole-N and kinase hinge regions, guiding substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.